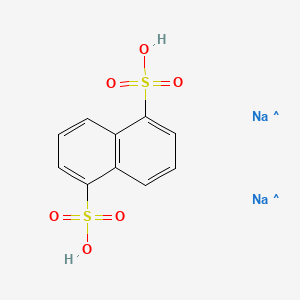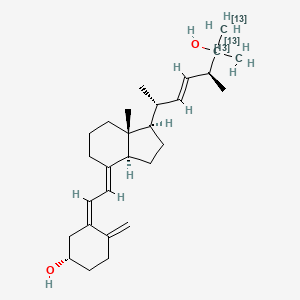
25-Hydroxyvitamin D2 (25,26,27-13C3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-Hydroxyvitamin D2 (25,26,27-13C3) is a labeled form of 25-Hydroxyvitamin D2, a metabolite of Vitamin D2. This compound is used in various scientific research applications, particularly in the study of Vitamin D metabolism and its effects on human health. The labeling with carbon-13 isotopes (13C) allows for precise tracking and quantification in metabolic studies using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 25-Hydroxyvitamin D2 (25,26,27-13C3) involves the incorporation of carbon-13 isotopes into the Vitamin D2 molecule. This is typically achieved through a series of chemical reactions that introduce the isotopes at specific positions within the molecule. The process often involves the use of labeled precursors and reagents, followed by purification steps to isolate the desired product with high isotopic purity .
Industrial Production Methods
Industrial production of 25-Hydroxyvitamin D2 (25,26,27-13C3) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the final product meets the required purity standards for research applications. Advanced techniques such as automated sample preparation and high-performance liquid chromatography (HPLC) are employed to achieve consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
25-Hydroxyvitamin D2 (25,26,27-13C3) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biological functions of Vitamin D2.
Common Reagents and Conditions
Common reagents used in the reactions involving 25-Hydroxyvitamin D2 (25,26,27-13C3) include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of 25-Hydroxyvitamin D2. These products are analyzed to understand the metabolic fate and biological activity of the compound .
Wissenschaftliche Forschungsanwendungen
25-Hydroxyvitamin D2 (25,26,27-13C3) is widely used in scientific research to study Vitamin D metabolism and its role in health and disease. Key applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Vitamin D metabolites.
Biology: Employed in studies investigating the biological effects of Vitamin D on cellular processes and gene expression.
Medicine: Utilized in clinical research to explore the relationship between Vitamin D levels and various health conditions, such as osteoporosis, cardiovascular diseases, and cancer.
Industry: Applied in the development of diagnostic assays and therapeutic interventions targeting Vitamin D-related pathways .
Wirkmechanismus
The mechanism of action of 25-Hydroxyvitamin D2 (25,26,27-13C3) involves its conversion to the active form of Vitamin D, calcitriol, in the body. This conversion is mediated by enzymes such as 25-hydroxylase and 1α-hydroxylase. Calcitriol then binds to the Vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis, immune function, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
25-Hydroxyvitamin D3 (25,26,27-13C3): Another labeled form of a Vitamin D metabolite, used in similar research applications.
3-epi-25-Hydroxyvitamin D2 (22,26,27-13C3): An epimer of 25-Hydroxyvitamin D2, differing in the configuration of the hydroxyl group at the C3 position.
25-Hydroxyvitamin D2 (20,21,22,26,27-13C5): A compound labeled with five carbon-13 isotopes, providing higher isotopic enrichment for detailed metabolic studies .
Uniqueness
25-Hydroxyvitamin D2 (25,26,27-13C3) is unique due to its specific isotopic labeling, which allows for precise tracking in metabolic studies. This compound provides valuable insights into the metabolism and biological functions of Vitamin D2, contributing to a better understanding of its role in health and disease .
Eigenschaften
Molekularformel |
C28H44O2 |
|---|---|
Molekulargewicht |
415.6 g/mol |
IUPAC-Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5-methyl-6-(113C)methyl(6,7-13C2)hept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1/i4+1,5+1,27+1 |
InChI-Schlüssel |
KJKIIUAXZGLUND-RQYUKPBQSA-N |
Isomerische SMILES |
C[C@H](/C=C/[C@H](C)[13C]([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
Kanonische SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


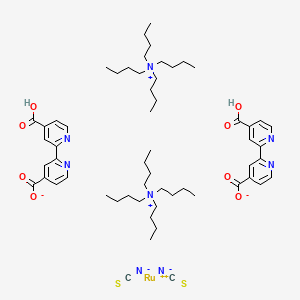
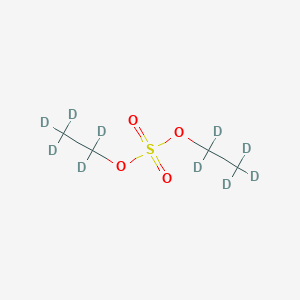

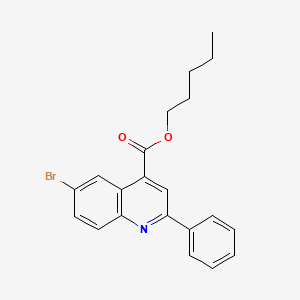
![Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane](/img/structure/B12055261.png)

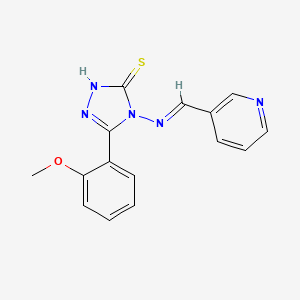
![4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12055281.png)

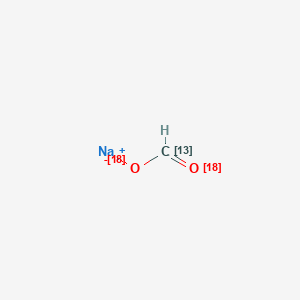
![Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate](/img/structure/B12055318.png)


